molecular formula C16H22N2O3 B4017988 ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate

Cat. No. B4017988
M. Wt: 290.36 g/mol
InChI Key: JNZMYXLNOALOGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate and related derivatives primarily involves multicomponent reactions, employing eco-friendly catalysts such as trisodium citrate dihydrate for cyclocondensation processes. These methods are characterized by their efficiency, the use of water as a solvent, and the production of the compound in good yields from precursors like ethyl 3-oxohexanoate, malononitrile, and various aldehydes (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates has been extensively studied using techniques like X-ray crystallography. These studies reveal details about the conformation of the pyran ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and properties (Kumar et al., 2018).

Chemical Reactions and Properties

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates undergo various chemical reactions, leading to a wide array of derivatives. These reactions include interactions with nucleophilic reagents, leading to the formation of diverse heterocyclic compounds, indicating the versatility and reactivity of the pyran core (Harb et al., 1989).

Physical Properties Analysis

The physical properties of ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate derivatives, such as crystal structure, are pivotal in understanding their stability and reactivity. The crystallographic analysis provides insight into the compound's solid-state conformation, essential for material science applications (Kumar et al., 2013).

properties

IUPAC Name

ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h11,14H,3-8,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZMYXLNOALOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2CCCCC2)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 2
ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 4
ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxylate

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